molecular formula C11H8ClFN2O B6353128 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152583-57-7

5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6353128
CAS No.: 1152583-57-7
M. Wt: 238.64 g/mol
InChI Key: YLCZMCMWWRFENV-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the pyrazole family This compound is characterized by the presence of a chloro group at the 5th position, a fluorophenyl group at the 1st position, a methyl group at the 3rd position, and an aldehyde group at the 4th position of the pyrazole ring

Scientific Research Applications

5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the development of bioactive compounds for studying biological pathways.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Safety and Hazards

The safety data sheet for a similar compound, “5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbonitrile”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with its targets through covalent bonding, leading to changes in the targets’ structure and function.

Biochemical Pathways

The compound is involved in the synthesis of zolazepam, a tranquilizer used for wild animals . The overall procedure for pyrazolodiazepinone synthesis such as zolazepam was synthesized via methyl amination of the compound, acylation of the produced amino ketone by bromoacetyl bromide, conversion of bromoacetamide derivative to the azidoacetamide, catalytic hydrogenation of the azidoacetamide derivative and cyclization to the diazepinones .

Pharmacokinetics

It’s important to note that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound participates, is known to be exceptionally mild and functional group tolerant . This suggests that the compound might be stable under a wide range of conditions. As mentioned earlier, boronic acids and their esters are only marginally stable in water , which could influence the compound’s action and stability in aqueous environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with 2-fluorobenzene under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as chromatography, may also be employed to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole: Lacks the aldehyde group.

Uniqueness

The presence of the aldehyde group in 5-Chloro-1-(2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde makes it a unique intermediate that can undergo specific chemical transformations, making it valuable for the synthesis of various derivatives and complex molecules.

Properties

IUPAC Name

5-chloro-1-(2-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-7-8(6-16)11(12)15(14-7)10-5-3-2-4-9(10)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCZMCMWWRFENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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